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Audience: Researchers, scientists, and drug development professionals.

Introduction
The L1210 cell line, derived from a mouse lymphocytic leukemia, is a cornerstone model in

cancer research and preclinical drug development. Established in 1954 from a female DBA/2

mouse treated with methylcholanthrene, these lymphoblast-like cells grow in suspension and

are highly proliferative.[1] Their aggressive growth and sensitivity to a wide range of

chemotherapeutic agents have made them an invaluable tool for studying leukemia

pathogenesis, evaluating novel anticancer compounds, and investigating mechanisms of drug

resistance.[1][2] This document provides detailed protocols for the culture and experimental

use of the L1210 cell line.
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Characteristic Description

Organism Mus musculus (Mouse)

Tissue of Origin Blood (Lymphocytic Leukemia)

Cell Type Lymphoblast

Growth Properties Suspension

Morphology Lymphoblast-like

Doubling Time Approximately 10-12 hours

Biosafety Level 1

Experimental Protocols
General Cell Culture of L1210 Cells
Materials:

L1210 cells (e.g., ATCC CCL-219)

Complete growth medium:

ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM) or Fischer's Medium[3]

10% Horse Serum[3]

(Optional: 2 mM L-Glutamine, though some media are already supplemented)

Sterile cell culture flasks (e.g., T-25, T-75)

Sterile centrifuge tubes (15 mL, 50 mL)

Serological pipettes

Incubator (37°C, 5% CO₂)

Microscope
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Hemocytometer or automated cell counter

Trypan blue solution (0.4%)

Water bath (37°C)

70% Ethanol

Protocol for Thawing Cryopreserved L1210 Cells:

Pre-warm the complete growth medium in a 37°C water bath.

Rapidly thaw the cryovial of L1210 cells in the 37°C water bath until a small ice crystal

remains.

Wipe the outside of the vial with 70% ethanol.

Under sterile conditions, transfer the contents of the vial to a 15 mL centrifuge tube

containing 9 mL of pre-warmed complete growth medium.

Centrifuge the cell suspension at 125 x g for 5-10 minutes.

Aspirate the supernatant containing the cryoprotectant.

Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

Transfer the cell suspension to a T-25 or T-75 culture flask.

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

The first medium change should be performed after 24 hours to remove any residual

cryoprotectant and dead cells.[4]

Protocol for Subculturing L1210 Cells:

L1210 cells are grown in suspension and do not require enzymatic digestion for passaging.

Aseptically remove a sample of the cell suspension from the culture flask.
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Perform a viable cell count using a hemocytometer and trypan blue exclusion.

Calculate the volume of cell suspension needed to seed new flasks at the desired density.

The recommended starting density is 5 x 10⁴ viable cells/mL.[4]

Transfer the calculated volume of cell suspension to new flasks containing pre-warmed

complete growth medium.

Maintain cultures by adding fresh medium every 2 to 4 days to keep the cell density between

5 x 10⁴ and 8 x 10⁵ cells/mL.[3]

Protocol for Cryopreservation of L1210 Cells:

Use cells from a healthy, actively growing culture.

Perform a viable cell count.

Centrifuge the required volume of cell suspension at 125 x g for 5-10 minutes.

Aspirate the supernatant.

Resuspend the cell pellet in cold, sterile cryopreservation medium (complete growth medium

supplemented with 5% v/v DMSO) at a concentration of 1-2 x 10⁶ viable cells/mL.

Aliquot 1 mL of the cell suspension into sterile cryogenic vials.

Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C

overnight. This achieves a cooling rate of approximately -1°C/minute.

For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
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Cell Viability (Cytotoxicity) Assay
This protocol describes a typical colorimetric assay (e.g., MTT or XTT) to determine the IC₅₀

(half-maximal inhibitory concentration) of a test compound.

Materials:

L1210 cells

Complete growth medium

Test compound (e.g., anticancer drug)
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Sterile 96-well microplates

MTT or XTT reagent

Solubilization solution (for MTT assay)

Microplate reader

Protocol:

Seed L1210 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of

complete growth medium.

Incubate the plate for 24 hours at 37°C and 5% CO₂.

Prepare serial dilutions of the test compound in complete growth medium.

Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only controls

(untreated cells).

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

Incubate for 2-4 hours at 37°C.

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to

dissolve the formazan crystals.

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for

MTT, 450 nm for XTT).

Calculate the percentage of cell viability relative to the untreated control and plot the results

against the compound concentration to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values of Common Anticancer Drugs in L1210 Cells
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Drug IC₅₀ (µM) Exposure Time (h) Reference

Vincristine ~0.005 (sensitive) Not specified [1]

Vincristine-resistant

L1210/VCR
~1.0 Not specified [1]

Cinnamic Aldehyde ~0.036 (4.8 µg/mL) Not specified [5]

Pretubulysin ~0.2 24 [6]

Methotrexate ~0.6 24 [6]

Apoptosis Assay by Annexin V/Propidium Iodide (PI)
Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and

necrotic cells using flow cytometry.

Materials:

L1210 cells (treated and untreated controls)

Annexin V-FITC (or other fluorochrome)

Propidium Iodide (PI)

1X Binding Buffer

Phosphate-Buffered Saline (PBS)

Flow cytometer

Protocol:

Seed and treat L1210 cells with the test compound for the desired time.

Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

Wash the cells twice with cold PBS.
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Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

Annexin V- / PI-: Live cells

Annexin V+ / PI-: Early apoptotic cells

Annexin V+ / PI+: Late apoptotic or necrotic cells

Annexin V- / PI+: Necrotic cells
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Cell Cycle Analysis by Propidium Iodide (PI) Staining
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This protocol is used to determine the distribution of cells in different phases of the cell cycle

(G0/G1, S, and G2/M).

Materials:

L1210 cells (treated and untreated controls)

Phosphate-Buffered Saline (PBS)

Cold 70% Ethanol

PI/RNase Staining Buffer

Flow cytometer

Protocol:

Harvest at least 1 x 10⁶ cells by centrifugation (200 x g, 5 minutes).

Wash the cell pellet with cold PBS and centrifuge again.

Resuspend the cells in 1 mL of cold PBS.

While gently vortexing, add 9 mL of cold 70% ethanol dropwise to fix the cells.

Incubate the cells at 4°C for at least 2 hours (or overnight).

Centrifuge the fixed cells at 200 x g for 10 minutes.

Discard the ethanol and wash the pellet with cold PBS.

Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.

Incubate for 15-30 minutes at room temperature, protected from light.

Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly

proportional to the DNA content.

Data Presentation: Example Cell Cycle Distribution in L1210 Cells
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Treatment
(24h)

% G0/G1 % S % G2/M Reference

Control ~55% ~35% ~10% [6]

Pretubulysin

(200 nM)
~5% ~5% ~90% [6]

Methotrexate

(600 nM)
~15% ~75% ~10% [6]

Signaling Pathways in Leukemia
Several key signaling pathways are crucial for the maintenance and survival of leukemic cells

and are often studied using models like the L1210 cell line. These include pathways that

regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a

hallmark of many cancers, including leukemia.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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